Product packaging for Hexylene Glycol(Cat. No.:CAS No. 107-41-5)

Hexylene Glycol

Cat. No.: B1662818
CAS No.: 107-41-5
M. Wt: 118.17 g/mol
InChI Key: SVTBMSDMJJWYQN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Hexylene Glycol Research

The synthesis of this compound dates back to the late 19th century, emerging from advancements in organic chemistry. guidechem.com Early patents, such as one from 1925, mark its documented preparation. nih.gov The common industrial manufacturing method involves the hydrogenation of diacetone alcohol, which is itself derived from the condensation of two molecules of acetone (B3395972). atamanchemicals.comatamanchemicals.comatamanchemicals.com This process is typically carried out using metal catalysts. guidechem.com

Initially, research and applications centered on its excellent solvency properties. Over decades, its utility has expanded significantly. It became a key component in the coatings industry, used as a solvent plasticizer in varnishes and lacquers, and as a component in both oil- and water-based paints. atamanchemicals.comatamanchemicals.comatamanchemicals.com Its role evolved to include use as a coupling agent in hydraulic fluids, an additive in cement and inks, and a wetting agent. guidechem.comatamanchemicals.compenpet.com More recent research has explored its application in high-tech fields, such as in protein crystallography, where it acts as a precipitant and cryoprotectant, and in the electronics industry for cleaning agents. guidechem.comatamanchemicals.compersistencemarketresearch.com The ongoing trend towards more sustainable and eco-friendly chemical solutions has also spurred research into bio-based production alternatives for this compound. persistencemarketresearch.comicrowdnewswire.com

Nomenclature and Isomeric Considerations of this compound

The systematic IUPAC name for this compound is 2-methylpentane-2,4-diol . atamanchemicals.comnih.gov This name precisely describes its structure: a five-carbon (pentane) chain with a methyl group on the second carbon and hydroxyl groups on the second and fourth carbons. penpet.com Due to its widespread use, it is known by several other names and synonyms.

Nomenclature of this compound

Type Name
IUPAC Name 2-methylpentane-2,4-diol nih.gov
Common Name This compound nih.gov
Synonyms Diolane, Pinakon, Isol, 2,4-Dihydroxy-2-methylpentane, 4-Methyl-2,4-pentanediol nih.govnist.govsolvay.com

| CAS Number | 107-41-5 atamanchemicals.comnih.gov |

This compound possesses a chiral center at the fourth carbon atom. Consequently, it exists as two stereoisomers, or enantiomers: (4R)-(-)-2-methyl-2,4-pentanediol and (4S)-(+)-2-methyl-2,4-pentanediol. atamanchemicals.com The commercial product is typically a racemic mixture, meaning it contains equal amounts of both enantiomers. atamanchemicals.com

Scope and Significance of this compound in Contemporary Chemical Research

This compound remains a significant compound in modern chemical research due to its versatile properties and wide range of applications. Its dual functionality, possessing both hydrophilic hydroxyl groups and a lipophilic hydrocarbon structure, makes it an effective surfactant and emulsifying agent. atamanchemicals.com This amphiphilic nature is particularly valuable in protein crystallography, where it can bind to various locations on a protein's surface, displacing water and facilitating the formation of high-quality crystals for X-ray diffraction analysis. atamanchemicals.com

In materials science, its low volatility and excellent solvency make it a preferred coalescing agent in waterborne paints and coatings, where it aids in film formation and improves coating properties. consolidated-chemical.comfuturemarketinsights.com It is also used to enhance the flexibility and durability of plastics and rubbers. guidechem.comgreenchemindustries.com Research in the construction industry has investigated its use as a shrinkage-reducing admixture (SRA) for concrete and mortar and as a component in adhesives. atamanchemicals.comatamanchemicals.compersistencemarketresearch.com

Furthermore, this compound serves as a valuable building block in organic synthesis. atamanchemicals.comatamanchemicals.com Its hydroxyl groups can undergo reactions to form other chemical compounds, such as functionalized boronic esters. guidechem.comatamanchemicals.com Its use as a reaction medium in pharmaceutical and agrochemical manufacturing highlights its role in creating more complex molecules. consolidated-chemical.com The growing electronics industry also utilizes this compound in cleaning agents and other specialized chemical formulations. persistencemarketresearch.com

Selected Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₁₄O₂ nih.gov
Molar Mass 118.17 g/mol nih.gov
Appearance Colorless liquid guidechem.com
Odor Mild, sweet atamanchemicals.com
Boiling Point 197.2 °C (387 °F) nih.gov
Melting Point -50 °C (-58 °F) nih.gov
Flash Point 93 °C (199 °F) consolidated-chemical.com

| Solubility in Water | Miscible guidechem.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2<br>C6H14O2<br>(CH3)2COHCH2CHOHCH3 B1662818 Hexylene Glycol CAS No. 107-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpentane-2,4-diol
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InChI

InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3
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InChI Key

SVTBMSDMJJWYQN-UHFFFAOYSA-N
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Canonical SMILES

CC(CC(C)(C)O)O
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Molecular Formula

C6H14O2, Array
Record name HEXYLENE GLYCOL
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Related CAS

41994-80-3 (unspecified titanium(4+) salt)
Record name Hexylene glycol [NF]
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DSSTOX Substance ID

DTXSID5021885
Record name 2-Methyl-2,4-pentanediol
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Molecular Weight

118.17 g/mol
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Physical Description

Hexylene glycol is an oily colorless liquid with a mild sweet odor. Floats and mixes slowly with water. (USCG, 1999), Liquid; NKRA, Colorless liquid with a mild, sweetish odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, sweetish odor.
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Boiling Point

387 °F at 760 mmHg (USCG, 1999), 198 °C at 760 mm Hg, 198 °C, 388 °F
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Flash Point

200 °F (USCG, 1999), 93 °C, closed cup, 93 degree C (closed cup), 205 °F (96 °C) (Open cup), 96 °C o.c., 209 °F
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Solubility

Miscible (NIOSH, 2023), Miscible with water, Soluble in alcohol, ether, lower aliphatic hydrocarbons, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Miscible with fatty acids, Solubility in water: miscible, Miscible
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Density

0.923 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.923 g/cu cm at 15 °C, Bulk density 7.69 lb/gal, Density = 0.92109 at 20 °C; 0.9181 at 25 °C, Relative density (water = 1): 0.92, 0.923, 0.92
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

0.05 mmHg (NIOSH, 2023), 0.07 [mmHg], Vapor pressure = 0.013 mm Hg at 25 °C, 7.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 6.7, 0.05 mmHg
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Color/Form

Liquid, Colorless liquid

CAS No.

107-41-5
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Melting Point

-58 °F (USCG, 1999), Freezing point = -50 °C (glass or vitreous condition), Heat of fusion at melting point = 1.48X10+7 J/kmol, -50 °C, -58 °F (sets to glass), -58 °F (Sets to glass)
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Synthesis and Reaction Pathways of Hexylene Glycol

Advanced Synthetic Methodologies for Hexylene Glycol Production

The industrial synthesis of this compound has evolved to include more efficient and sustainable methods. These advancements focus on optimizing traditional chemical routes and exploring novel bio-based pathways.

The primary industrial route to this compound is the catalytic hydrogenation of diacetone alcohol. atamanchemicals.comwikipedia.org This process involves the reduction of the ketone group in diacetone alcohol to a secondary alcohol, forming this compound. The reaction is typically carried out in the presence of a catalyst and hydrogen gas. google.com

The choice of catalyst is crucial for the efficiency and selectivity of the hydrogenation process. Raney nickel is a commonly used catalyst for this reaction. google.com Research has shown that impregnating Raney nickel with promoters like chromium and/or molybdenum can significantly enhance its activity, allowing the reaction to proceed at lower hydrogen pressures (under 6 bar). google.com The presence of both chromium and molybdenum in nearly equal amounts on the catalyst has been found to result in maximum activity. google.com

Another approach involves using supported metal catalysts. A catalyst composed of nickel as the active component supported on a modified Y molecular sieve has been developed for the fixed-bed hydrogenation of diacetone alcohol. google.com This catalyst demonstrates high activity and stability over extended periods. google.com The modified Y molecular sieve support possesses specific properties, including a high surface area (500-900 m²/g) and a controlled pore size, which contribute to the catalyst's performance. google.com

Supported metal catalysts where the active metal component is supported on a hydroxyapatite (B223615) carrier have also been proposed. google.com These catalysts can be used in environmentally friendly solvents or even without a solvent, achieving high conversion rates of diacetone alcohol to this compound. google.com

Optimizing reaction conditions is key to maximizing the yield and purity of this compound while ensuring an economically viable process.

For the catalytic hydrogenation of diacetone alcohol using a Raney nickel catalyst impregnated with chromium and molybdenum, the optimal temperature range is between 100-140°C, with a hydrogen pressure of less than 6 bar. google.com These conditions allow for 100% conversion of diacetone alcohol. google.com

When using a nickel catalyst on a modified Y molecular sieve support in a fixed-bed process, the reaction temperature can range from 110°C to 300°C, and the reaction pressure from 1.0 MPa to 12.0 MPa. google.com The molar ratio of diacetone alcohol to hydrogen is typically between 1:1 and 1:9. google.com More preferable conditions are a reaction temperature of 140°C to 250°C, a reaction pressure of 2.5 MPa to 6.0 MPa, and a diacetone alcohol to hydrogen molar ratio of 1:2 to 1:5. google.com

A process utilizing a nickel-based catalyst with a basic compound as an auxiliary agent operates at a temperature of 150°C and a hydrogen pressure of 1.9 MPa. google.com

Interactive Data Table: Reaction Conditions for this compound Synthesis

Catalyst SystemTemperature (°C)Pressure (bar/MPa)Diacetone Alcohol:H₂ Molar RatioConversion Rate
Raney-nickel with Cr/Mo google.com100-140< 6 barNot Specified100%
Nickel on modified Y molecular sieve google.com110-3001.0-12.0 MPa1:1 to 1:9High
Nickel on modified Y molecular sieve (preferred) google.com140-2502.5-6.0 MPa1:2 to 1:5High
Nickel system with basic auxiliary agent google.com1501.9 MPaNot SpecifiedHigh (product purity >99.5%)

In the pursuit of more sustainable chemical production, significant research has been dedicated to developing bio-based routes for synthesizing glycols from renewable feedstocks. wur.nl

While direct enzymatic synthesis of this compound is not widely reported, enzymatic catalysis plays a crucial role in the broader context of producing valuable chemicals from biomass. For instance, an in vitro enzymatic cascade has been designed to convert glycerol (B35011) into ethylene (B1197577) glycol. mdpi.com This process utilizes a series of five enzymes, including alditol oxidase and pyruvate (B1213749) decarboxylase, to achieve a high yield of ethylene glycol from glycerol. mdpi.com Such enzymatic pathways highlight the potential for developing biocatalytic routes for other glycols, including this compound, from bio-derived starting materials.

Cellulose (B213188) and glycerol, both abundant bio-based resources, are promising feedstocks for the production of various glycols. mdpi.comresearchgate.net The conversion of these feedstocks typically involves processes like hydrogenolysis, which breaks down the larger molecules into smaller glycols such as ethylene glycol and propylene (B89431) glycol. frontiersin.orgfrontiersin.org

The direct catalytic conversion of cellulose to ethylene glycol has been demonstrated using various catalysts. specialchem.com For example, a binary catalyst system of metal-loaded SBA-15 and phosphotungstic acid has shown high selectivity for ethylene glycol. nih.gov Specifically, a combination of Rh/SBA-15 and H₃PW₁₂O₄₀ resulted in an ethylene glycol selectivity of 55.5%. nih.gov Tungsten-containing catalysts, in general, have been found to be effective for the hydrogenolysis of cellulose to glycols. frontiersin.org

Glycerol, a byproduct of biodiesel production, can also be converted to glycols through catalytic hydrogenolysis. frontiersin.org This process is attractive for producing ethylene glycol and propanediols. researchgate.net Catalysts based on copper, nickel, and ruthenium are commonly used for the liquid-phase hydrogenolysis of glycerol. researchgate.net

Interactive Data Table: Catalytic Conversion of Renewable Feedstocks to Glycols

FeedstockCatalyst SystemPrimary Glycol ProductsKey Findings
Cellulose nih.govRh/SBA-15 and H₃PW₁₂O₄₀Ethylene GlycolAchieved 55.5% selectivity to ethylene glycol.
Cellulose frontiersin.orgW-containing catalysts with Ru/CEthylene Glycol, Propylene GlycolHigh yields of glycols are achievable.
Glycerol mdpi.comIn vitro enzymatic cascade (five enzymes)Ethylene GlycolYield of 0.515 g of ethylene glycol per gram of glycerol.
Glycerol researchgate.netCu-, Ni-, and Ru-based catalystsEthylene Glycol, PropanediolsEffective for liquid-phase hydrogenolysis.

Green Chemistry Principles in this compound Synthesis

The industrial synthesis of this compound is predominantly achieved through the catalytic hydrogenation of diacetone alcohol, which itself is derived from the aldol (B89426) condensation of two acetone (B3395972) molecules. atamanchemicals.com The application of green chemistry principles to this process aims to improve its environmental profile by optimizing atom economy, minimizing waste, and utilizing safer, more efficient reaction conditions. nih.govedu.krd

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. greenchemistry-toolkit.org In the ideal synthesis of this compound from diacetone alcohol, the reaction is an addition reaction (hydrogenation), which can theoretically have a 100% atom economy as all atoms from the reactants (diacetone alcohol and hydrogen gas) are incorporated into the final product.

However, practical production involves challenges such as side reactions and catalyst separation, which can generate waste. researchgate.net Waste minimization strategies in the chemical industry focus on process optimization, material substitution, and the adoption of innovative technologies. purkh.com In this compound production, this includes:

Process Optimization: Employing continuous processing over batch processing can improve efficiency and reduce the formation of by-products. purkh.com Advanced control systems help maintain optimal reaction conditions (temperature, pressure), which maximizes the yield of this compound and minimizes waste. purkh.comgoogle.com

Catalyst Recycling: The use of heterogeneous catalysts, such as Raney nickel, is common. google.com Efficient recovery and recycling of these catalysts are crucial for waste reduction and cost-effectiveness.

Waste as a Resource: Efforts in the broader chemical industry focus on viewing waste streams not as disposable but as potential raw materials for other processes, a concept central to creating a circular economy. researchgate.net For instance, spent glycols from various applications are often recycled through methods like filtration and distillation to be reused. mcfenvironmental.com

The table below outlines key concepts in waste minimization applied to chemical manufacturing.

Principle Application in this compound Production Reference
Waste Prevention Designing the synthesis to prevent waste generation is preferable to treating waste after it is formed. researchgate.net
Atom Economy The hydrogenation of diacetone alcohol is an addition reaction with a high theoretical atom economy. greenchemistry-toolkit.org
Catalysis Using selective catalytic reagents is superior to stoichiometric reagents, as they can be recycled and minimize waste. nih.govedu.krd

The development of environmentally benign reaction conditions is a key goal in green chemistry, focusing on reducing energy consumption and avoiding hazardous substances. ijsr.in For this compound synthesis, research has explored various catalytic systems and conditions to improve sustainability.

Historically, the hydrogenation of diacetone alcohol required high temperatures (150°C) and pressures (100-175 bar), which are energy-intensive and can lead to the decomposition of the starting material, reducing yield and purity. google.com Modern approaches have focused on developing catalysts that operate under milder conditions.

Advanced Catalysts: Processes using Raney nickel catalysts impregnated with promoters like chromium or molybdenum allow the reaction to proceed at lower temperatures (100-140°C) and significantly lower pressures (under 6 bar), achieving high yields (99.5%). google.com Another approach utilized a ruthenium-on-charcoal catalyst operating at 30-90°C and 10-80 bar, also resulting in high conversion and selectivity. google.com

Energy Efficiency: Minimizing the energy requirements of chemical processes is a fundamental principle of green chemistry. pcimag.com Operating at lower temperatures and pressures, as enabled by modern catalysts, directly translates to reduced energy consumption and a smaller environmental footprint. google.com

Safer Solvents and Auxiliaries: Green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. nih.gov While some older processes for this compound synthesis involved the addition of water, which then had to be removed, more efficient modern methods aim to avoid such steps that require additional reagents and energy for separation. google.com

The following table summarizes different catalytic conditions for the hydrogenation of diacetone alcohol.

Catalyst System Temperature Pressure Yield Reference
Traditional Catalysts150°C100-175 barN/A google.com
Raney Nickel (Cr/Mo promoted)100-140°C< 6 bar99.5% google.com
Ruthenium on Charcoal30-90°C10-80 bar~100% google.com
Raney Nickel80°C30-35 barN/A google.com

Mechanistic Studies of this compound Chemical Reactions

This compound's structure, featuring two hydroxyl groups, allows it to participate in a variety of chemical reactions characteristic of alcohols. Its nature as a diol enables it to form cyclic structures and act as a building block in polymerization reactions.

Like other alcohols, this compound reacts reversibly with aldehydes and ketones in the presence of an acid catalyst. libretexts.org Because this compound is a diol (containing two alcohol functional groups), it can undergo an intramolecular reaction with a carbonyl compound to form a stable five- or six-membered cyclic acetal (B89532). libretexts.org

The reaction proceeds in a stepwise mechanism:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org

Nucleophilic Attack (Hemiacetal Formation): One of the hydroxyl groups of this compound acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comjackwestin.com

Deprotonation: A base (like water or another alcohol molecule) removes a proton from the attacking oxygen, forming a hemiacetal intermediate. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). libretexts.org

Formation of Water and a Carbocation: The molecule loses water, and the resulting positive charge on the carbon is stabilized by resonance from the adjacent oxygen atom.

Intramolecular Nucleophilic Attack (Acetal Formation): The second hydroxyl group of the this compound molecule attacks the carbocation.

Deprotonation: The final step is the deprotonation of the newly added oxygen, regenerating the acid catalyst and forming the final cyclic acetal product. libretexts.org

This reaction is highly useful in organic synthesis for protecting carbonyl groups, as acetals are stable under basic conditions but can be easily hydrolyzed back to the original aldehyde or ketone with aqueous acid. researchgate.net

This compound can act as an initiator molecule in the ring-opening polymerization of epoxides (like ethylene oxide or propylene oxide) to synthesize polyether alcohols. googleapis.comebrary.net This reaction, known as alkoxylation, is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH). ebrary.net

The mechanism involves the following steps:

Deprotonation of this compound: The basic catalyst removes a proton from one of the hydroxyl groups of this compound, forming a more nucleophilic alkoxide. googleapis.com

Nucleophilic Attack on the Epoxide Ring: The this compound alkoxide attacks one of the carbon atoms of the epoxide ring. This is an S_N2 reaction that forces the strained three-membered ring to open. researchgate.net

Chain Propagation: The newly formed alkoxide at the end of the chain can then attack another epoxide molecule. This process repeats, extending the polyether chain. ebrary.net

Termination: The reaction is typically terminated by neutralizing the catalyst, which protonates the alkoxide end-groups to yield the final polyether alcohol with terminal hydroxyl groups.

This synthesis route allows for the production of a wide range of polyether polyols, which are crucial raw materials for manufacturing products such as polyurethanes. researchgate.net The structure of the final polymer (e.g., block or random copolymer) can be controlled by the sequential or simultaneous addition of different epoxides. ebrary.net

The hydroxyl groups of this compound can be converted into alkyl halides through halogenation reactions. masterorganicchemistry.com This transformation can be achieved using various reagents, such as hydrogen halides (HCl, HBr, HI) or other halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). masterorganicchemistry.com

When using a hydrogen halide (HX), the reaction mechanism depends on the structure of the alcohol. masterorganicchemistry.com Since this compound contains both a tertiary and a secondary alcohol, the reaction pathway can be complex.

Reaction at the Tertiary Alcohol (S_N1 Pathway):

The tertiary hydroxyl group is protonated by the strong acid (HX). masterorganicchemistry.com

The protonated hydroxyl group departs as a stable water molecule, forming a relatively stable tertiary carbocation.

The halide ion (X⁻) acts as a nucleophile and attacks the carbocation to form the tertiary alkyl halide. masterorganicchemistry.com

Reaction at the Secondary Alcohol (S_N2 or S_N1 Pathway):

The secondary hydroxyl group is protonated by the acid.

The subsequent step can proceed via an S_N2 mechanism, where the halide ion directly displaces the water molecule in a single step. masterorganicchemistry.com Alternatively, particularly with strong acids and conditions that favor carbocation formation, an S_N1 pathway involving a less stable secondary carbocation could occur, which may be subject to rearrangements. masterorganicchemistry.com

A more controlled method involves using reagents like thionyl chloride or phosphorus tribromide, which tend to minimize rearrangements. Another modern method uses Grignard reagents as a source of halide nucleophiles to convert alcohols (via mesylate intermediates) into alkyl halides, often with high stereospecificity via an S_N2 pathway. nih.govnih.gov The product of monosubstitution would be an alkoxy alkyl halide.

Esterification with Carboxylic and Inorganic Acids

This compound, as a diol, can undergo esterification with both carboxylic and inorganic acids. This reaction involves the substitution of the hydroxyl groups (-OH) of the glycol with an acyl group from a carboxylic acid or the corresponding group from an inorganic acid, resulting in the formation of an ester and water. atamanchemicals.compressbooks.pubcremeroleo.detransformationtutoring.com

Esterification with Carboxylic Acids:

The reaction of this compound with carboxylic acids, such as citric acid, produces corresponding esters. For instance, the this compound ester of citric acid has been synthesized. In one described method, citric acid is reacted with this compound in the presence of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a condensing agent and triethylamine (B128534) in an acetonitrile (B52724) solution. google.com The reaction proceeds at a temperature of 40-55°C. google.com This process is noted for its high yield and the water-solubility of the condensing agent's byproducts, which simplifies purification. google.com The resulting tri-hexylene glycol citrate (B86180) is a plasticizer with low volatility and good resistance to migration. google.com

Fatty acid esters of glycols are also common, produced either by direct esterification of the glycol with fatty acids or by transesterification with fats and oils. cremeroleo.defao.orgmdpi.comunivarsolutions.com While specific examples detailing the reaction of this compound with a range of fatty acids are not prevalent in the provided literature, its nature as a glycol suggests its capability to form such esters, which have wide applications as emulsifiers, lubricants, and solvents. cremeroleo.de

Esterification with Inorganic Acids:

This compound readily reacts with certain inorganic acids, most notably boric acid, to form borate (B1201080) esters. atamanchemicals.com These esters can be prepared by reacting the diol with boric acid, often with azeotropic removal of water to drive the reaction to completion. rsc.orgwikipedia.org The resulting this compound boronic esters (specifically, 2-alkyl-, 2-vinyl-, or 2-aryl-4,4,6-trimethyl-1,3,2-dioxaborinanes) are stable, soluble in organic solvents, and useful in organic synthesis, such as in Suzuki-Miyaura coupling reactions. rsc.org A patented fuel and lubricant additive involves a formulation of this compound and boric oxide, where the glycol acts as a solvent and delivery mechanism for the boron compound. google.com

The reaction of glycols with other inorganic acids like sulfuric, nitric, and phosphoric acid is also known, though specific conditions and products for this compound are less detailed in the available research.

Sulfuric Acid: Glycols can react with sulfuric acid, but the specific formation of a sulfate (B86663) ester from this compound requires further study. sciencemadness.orgresearchgate.net

Nitric Acid: The reaction between glycols and nitric acid can lead to oxidation products or nitrate (B79036) esters, depending on the conditions. pitt.eduresearchgate.netquora.com Esterification to form dinitrates typically requires concentrated acids and careful temperature control. quora.com

Phosphoric Acid: Polyhydric alcohols react with phosphoric acid to form phosphate (B84403) esters. google.comresearchgate.netrug.nlresearchgate.netgoogle.com This reaction can be complex, potentially leading to monoesters, diesters, and polymeric products. google.comresearchgate.net

Oxidation Mechanisms and Atmospheric Fate

The atmospheric chemistry of this compound is primarily dictated by its reaction with hydroxyl (OH) radicals, as it is not expected to undergo direct photolysis. google.com

The gas-phase atmospheric oxidation of this compound is mainly initiated by its reaction with OH radicals. researchgate.net This reaction proceeds via H-atom abstraction from different positions on the molecule, leading to the formation of several key products. google.comrsc.orgresearchgate.net The principal products identified from the OH-initiated oxidation of this compound are diacetone alcohol, acetone, and peroxyacetyl nitrate (PAN). google.comrsc.orggoogle.comresearchgate.net

The reaction can be summarized by the following rate constant at 298 K:

kHG = (1.5 ± 0.4) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ google.comrsc.org

The formation of these products allows for the estimation of branching ratios for the initial H-atom abstraction by the OH radical. The abstraction can occur at the tertiary C-H bond (>CH-), the methylene (B1212753) group (-CH₂-), or the primary C-H bonds of the methyl groups.

H-atom abstraction from the >CH- group: This pathway leads to the formation of diacetone alcohol. The branching ratio for this reaction has been estimated to be (47 ± 4)% . google.comrsc.orgresearchgate.net

H-atom abstraction from the -CH₂- group: This pathway subsequently leads to the formation of acetone and PAN. Based on the yields of these products, a lower limit of (33 ± 7)% has been determined for this branching ratio. google.comrsc.orgresearchgate.net

OH-Initiated Oxidation Products and Branching Ratios of this compound
Reaction PathwayPrimary Product(s)Estimated Branching RatioReference
H-atom abstraction from the >CH- groupDiacetone alcohol(47 ± 4)% rsc.org, google.com, researchgate.net
H-atom abstraction from the -CH₂- groupAcetone, Peroxyacetyl nitrate (PAN)≥ (33 ± 7)% rsc.org, google.com, researchgate.net

Direct photolysis is not a significant atmospheric loss process for this compound. google.com The molecule does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the actinic region of sunlight in the troposphere. google.com

Therefore, the primary atmospheric degradation pathway for vapor-phase this compound is its reaction with photochemically-produced hydroxyl radicals. google.comresearchgate.net Based on the rate constant for this reaction, the atmospheric half-life of this compound is estimated to be approximately 14 hours. This relatively short lifetime indicates that it will be removed from the atmosphere fairly quickly.

Advanced Applications and Functionalization of Hexylene Glycol

Hexylene Glycol as a Multifunctional Solvent and Coupling Agent

This compound's primary functions across many industries are as a solvent and a coupling agent. atamanchemicals.comarkema.com A coupling agent helps to mix two immiscible liquids, such as oil and water. The this compound molecule possesses both a water-loving (hydrophilic) head from its two alcohol groups and an oil-loving (lipophilic) tail from its hydrocarbon chain. atamanchemicals.com This structure allows it to act as a bridge between different substances, making it an effective surfactant and emulsifier. atamanchemicals.com Its excellent solvency for a wide variety of materials and its ability to reduce the viscosity of formulations make it a highly versatile ingredient. atamanchemicals.comconsolidated-chemical.com

Solvency in Organic Synthesis and Laboratory Applications

In laboratory and industrial settings, this compound serves as a solvent for chemical reactions and processes, particularly in organic synthesis. atamanchemicals.com It facilitates the dissolution of reactants and intermediates, which can lead to more efficient reaction kinetics and product formation. atamanchemicals.com It is also used as a chemical intermediate itself, meaning it is a starting material for the synthesis of other chemical compounds. solventis.net In the field of protein crystallography, this compound is utilized as a precipitant and a cryoprotectant to aid in the formation and study of protein crystals. atamanchemicals.com

Coalescing and Coupling Agent in Coating Formulations

The industrial coatings industry is the single largest user of this compound, accounting for a significant portion of its global consumption. solventis.net It is a key component in lacquers, varnishes, and both oil- and water-based paints. solventis.net In these applications, it acts as a coalescing agent, which helps the polymer particles in the paint to fuse together as the paint dries, forming a stable and continuous film. solvay.comsilverfernchemical.com This function improves leveling, enhances the integrity of the film, and contributes to a smooth finish. atamanchemicals.comsilverfernchemical.com As a coupling agent, it ensures the stability of the formulation. atamanchemicals.com Furthermore, it is used as a solvent plasticizer in surface coatings. solventis.net

Role in Cleaning and Colorant Products

In the production of dyes and printing inks, this compound functions as a solvent. solventis.netsilverfernchemical.com In textile and leather processing, it is used as a dyeing assistant, where its coupling properties improve the penetration of dyes into fibers, leading to more uniform and vibrant colors. silverfernchemical.com

Formulation Science in Personal Care and Cosmetics

This compound is a widely used ingredient in the cosmetics and personal care industry, found in everything from skin care and hair care to makeup and fragrances. atamanchemicals.comatamanchemicals.com It functions as a solvent, emulsifier, surfactant, and viscosity-reducing agent. atamanchemicals.com Its ability to dissolve other ingredients helps to enhance the stability and texture of cosmetic formulations. atamanchemicals.comspecialchem.com It is often used in concentrations ranging from 0.1% to 25%. atamanchemicals.com

A key reason for including this compound in skincare and cosmetic products is its ability to improve the texture and sensory feel of the formulation. atamanchemicals.comatamanchemicals.com It helps create products with smooth spreadability. atamanchemicals.compaulaschoice.se This is particularly beneficial in products like foundations, primers, lotions, and creams, where an even and easy application is desired. talsenchem.comatamanchemicals.com By thinning out heavy formulations, it contributes to a more pleasant user experience. atamanchemicals.compaulaschoice.se

This compound is frequently used as a viscosity-reducing agent in thick or heavy cosmetic formulations. atamanchemicals.comessentialsbycatalina.com Viscosity refers to a fluid's resistance to flow, or its "thickness". atamanchemicals.com By lowering the viscosity, this compound makes products thinner and easier to spread. atamanchemicals.comessentiallabs.com This control over the rheological properties (how a material deforms and flows) is crucial for product performance and stability. atamanchemicals.com In some industrial products, it can also be used to control flow properties or act as a thickening agent. atamanchemicals.compenpet.com

Preservative Boosting Efficacy in Blends

This compound is recognized for its ability to boost the efficacy of other preservatives in cosmetic and personal care formulations. nih.govsigmaaldrich.commdpi.com This synergistic effect allows for the use of lower concentrations of traditional preservatives, such as phenoxyethanol, which can reduce the potential for skin sensitization. nih.govsigmaaldrich.com The mechanism behind this preservative-boosting effect is partly attributed to this compound's properties as a wetting agent. This action is thought to assist in the penetration of the primary preservative through the cell walls of microorganisms. arkema.com

In various commercial preservative blends, this compound is combined with other glycols, like caprylyl glycol, and established preservatives. For instance, a blend containing phenoxyethanol, caprylyl glycol, potassium sorbate, water, and this compound is marketed as a synergistic, broad-spectrum preservative system. atamanchemicals.com Another commercial product combines caprylyl glycol, phenoxyethanol, and this compound to offer broad-spectrum antimicrobial protection. scielo.br These blends leverage the combined functionalities of their components to ensure product safety and stability.

Table 1: Examples of Preservative Blends Containing this compound

Blend CompositionKey Features
Phenoxyethanol, Caprylyl Glycol, Potassium Sorbate, Water, this compoundSynergistic, broad-spectrum activity against bacteria, yeast, and mold. atamanchemicals.com
Caprylyl Glycol, Phenoxyethanol, this compoundParaben-free, broad-spectrum antimicrobial protection. scielo.br

Specialized Applications of this compound in Materials and Biosciences

Beyond its use in consumer products, this compound plays a crucial role in various specialized scientific and industrial fields.

In the field of protein crystallography, this compound, often referred to as 2-methyl-2,4-pentanediol (MPD), is a widely utilized reagent. thegoodscentscompany.comspringernature.com It serves a dual function as both a precipitating agent and a cryoprotectant. As a precipitant, this compound helps to slowly decrease the solubility of protein molecules in a solution, encouraging the formation of well-ordered crystals necessary for X-ray diffraction studies. springernature.comnih.gov

As a cryoprotectant, it prevents the formation of damaging ice crystals when the protein crystal is flash-cooled to cryogenic temperatures for data collection. nih.govgrantome.com This vitrification of the surrounding solvent is essential for preserving the crystal lattice and obtaining high-quality diffraction data. springernature.com this compound is often used in combination with other cryoprotectants like ethylene (B1197577) glycol or various salts to optimize the cryopreservation process. springernature.comgrantome.com

This compound is employed as an effective shrinkage-reducing admixture (SRA) in concrete and mortar formulations. sigmaaldrich.comarkema.com Its primary function is to mitigate drying shrinkage, which can lead to cracking and compromise the durability and structural integrity of the concrete. thegoodscentscompany.comsolventis.net Research has demonstrated that the addition of 2% this compound as an SRA can reduce free drying shrinkage by 32% to 44% and restrained drying shrinkage by 4% to 17%. thegoodscentscompany.com

The mechanism of action for this compound as an SRA involves the reduction of surface tension in the pore water of the concrete mix. solventis.net By lowering the capillary tension, it lessens the internal stresses that develop as water evaporates during the drying process. This leads to a more stable concrete structure with minimized shrinkage and a reduced tendency to crack.

Table 2: Effect of this compound on Concrete Shrinkage

ParameterShrinkage ReductionSource
Free Drying Shrinkage (with 2% this compound)32% - 44% thegoodscentscompany.com
Restrained Drying Shrinkage (with 2% this compound)4% - 17% thegoodscentscompany.com

Biotechnological Applications: Biocatalysis and Cell Biology

This compound finds utility in various biotechnological applications, including biocatalysis and cell biology. It is used as a solvent in certain enzymatic reactions and for the isolation of cellular components. sigmaaldrich.com A notable application is in the nonaqueous fractionation of cells. In one study, HeLa cells were sonicated in this compound at -35°C as part of a process to separate nuclear and cytoplasmic components. nih.gov

The study also investigated the effect of this compound on enzyme activity. It was found that certain enzymes, such as DNA polymerase and lactate (B86563) dehydrogenase, lost activity in propylene (B89431) glycol but not in a mixture of 90% this compound and 10% propylene glycol. nih.gov This suggests that this compound can provide a more stable environment for some enzymes during nonaqueous fractionation procedures. nih.gov Its use as a solvent in biocatalysis is also noted, where it can be part of the reaction medium for processes like the selective bio-oxidation of diols. sigmaaldrich.com

This compound is a valuable excipient in the pharmaceutical industry, particularly in the formulation of topical and other medicinal preparations. thegoodscentscompany.com It functions as a solvent, cosolvent, and permeation enhancer, contributing to the stability and efficacy of drug products. thegoodscentscompany.com

A key role of this compound in pharmaceutical formulations is to enhance the solubility of active pharmaceutical ingredients (APIs). thegoodscentscompany.com As a cosolvent, it can be blended with water to create a solvent system with reduced polarity, which can better dissolve nonpolar or poorly water-soluble drugs. This increased solubility is a critical factor for improving the bioavailability of a drug.

In topical drug delivery, this compound also acts as a penetration enhancer, facilitating the transport of drugs through the skin barrier. thegoodscentscompany.com The mechanism for this is believed to involve the disruption of the lipid bilayer structure of the stratum corneum, the outermost layer of the skin. atamanchemicals.com By altering the organization of these lipids, this compound can increase the permeability of the skin to the API, thereby influencing the drug release from the formulation and its subsequent absorption.

Formulation in Pharmaceutical and Medicinal Preparations

Influence on Dispersed Systems Stability

This compound plays a significant role in the stabilization of dispersed systems, which are mixtures where one substance is distributed in a second, immiscible substance. Its efficacy stems from a combination of its molecular structure and physical properties, allowing it to function as a surfactant, emulsifier, coupling agent, and viscosity-reducing agent. ucdavis.edusilverfernchemical.commicrochemicals.com

As a surfactant and emulsifier, this compound possesses a molecular structure with both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. ucdavis.edusilverfernchemical.com This amphiphilic nature allows it to position itself at the interface between oil and water phases, reducing the interfacial tension that typically causes these phases to separate. ucdavis.educhemtronics.com By lowering this tension, this compound facilitates the formation of stable emulsions, where droplets of one liquid remain finely dispersed within the other. ucdavis.edusilverfernchemical.com This action helps to create uniform and stable formulations in a variety of products. silverfernchemical.com

The function of this compound as a coupling agent is also crucial for the stability of dispersed systems. silverfernchemical.commicrochemicals.comchemtronics.com In complex formulations containing various components with different solubilities, this compound helps to bring these disparate ingredients together into a stable and homogeneous mixture. chemtronics.com Its excellent solvency for a wide range of organic and inorganic compounds makes it highly effective in this role. chemtronics.comgoogle.com

The table below summarizes the key functions of this compound that influence the stability of dispersed systems.

FunctionMechanism of ActionImpact on Dispersed System
Surfactant/Emulsifier Reduces interfacial tension between immiscible liquids (e.g., oil and water) due to its amphiphilic nature. ucdavis.eduPromotes the formation and stabilization of emulsions by preventing droplets from coalescing and separating. ucdavis.edusilverfernchemical.com
Coupling Agent Solubilizes and integrates various components with different polarities within a single phase. microchemicals.comchemtronics.comEnsures all ingredients in a formulation mix well and remain stable, preventing separation of components. chemtronics.com
Viscosity Modifier Reduces the "thickness" of a formulation. ucdavis.eduatamanchemicals.comImproves the flow properties and texture of the product, which can enhance overall formulation stability and application. atamanchemicals.comewg.org
Dispersing Agent Wets the surface of solid particles to facilitate their even distribution within a liquid medium. chemical-supermarket.comAids in the creation of stable suspensions by preventing the settling and aggregation of solid particles.

Research into the effects of glycols on emulsion stability has shown that their impact can be concentration-dependent. For instance, studies on ethylene glycol in ethylene vinyl acetate (B1210297) emulsions demonstrated that increasing the glycol concentration up to an optimal point (50% in the study) led to a significant reduction in emulsion particle size and a lower freezing point, thereby enhancing stability against temperature changes. pcbmay.comgoogle.com While specific research on this compound's concentration effects was not found in the provided results, its role as an effective emulsifier and stabilizer is well-established in various industrial applications. ucdavis.eduewg.org

Role in Electronic Manufacturing Processes

In the highly sensitive environment of electronics manufacturing, maintaining pristine surfaces is critical for the reliability and performance of components. ulbrich.cz this compound serves as a valuable solvent and cleaning agent in various stages of this industry, from wafer fabrication to component cleaning. silverfernchemical.comatamanchemicals.comchemical-supermarket.com Its properties, such as good solvency, low volatility, and miscibility with water, make it a suitable component in specialized cleaning and processing formulations. silverfernchemical.comchemtronics.com

During semiconductor manufacturing, the wafer surface must be meticulously cleaned of foreign particles, organic residues, and metallic contaminants. ulbrich.czsemiconductors.org While standard cleaning protocols like the RCA clean use mixtures of hydrogen peroxide with ammonium (B1175870) hydroxide (B78521) or hydrochloric acid, various organic solvents are also employed for tasks like removing organic residues and leftover photoresist. semiconductors.orgalliancechemical.com Glycol ethers and other solvents such as isopropanol (B130326) and acetone (B3395972) are commonly used in these processes. semiconductors.orgnih.gov this compound, as a potential substitute for certain glycol ethers, can be incorporated into cleaning formulations for these purposes. silverfernchemical.comatamanchemicals.com Its effectiveness as a solvent helps in dissolving oils, greases, and other contaminants. silverfernchemical.com

One of the critical steps in semiconductor fabrication is photolithography, where a light-sensitive polymer (photoresist) is used to create circuit patterns. After the etching or deposition processes, this photoresist must be completely removed. ucdavis.edumicrochemicals.com Solvents like N-Methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) are powerful photoresist strippers. ucdavis.edumicrochemicals.com However, due to the constant search for safer and effective alternatives, various formulations are developed. Patents for photoresist strippers and cleaning solutions for electronic components often include glycols and glycol ethers as key solvents. epo.orgjustia.com For example, a patent for a cleaning solution for semiconductor wafers in the back-end-of-line (BEOL) processes includes ethylene glycol as a major component alongside tetramethylammonium (B1211777) hydroxide and water. google.com Another patent for a cleaning agent to remove soldering flux specifies the use of alkylene glycol branched monoalkyl ethers. google.com These examples highlight the utility of glycol-based chemistry in these precise cleaning applications.

This compound's role often comes as part of a formulated product. It is used in industrial cleaning compounds, where it acts as a solvent and coupling agent. chemical-supermarket.com In the context of printed circuit board (PCB) assembly, the removal of flux residue after soldering is crucial to prevent corrosion and ensure electrical reliability. chemtronics.compcbmay.com Formulations for flux removers can be solvent-based or water-based, and glycols are used in some modern, surfactant-free systems that combine the advantages of both. chemtronics.comulbrich.cz Propylene glycol alkyl ethers, for instance, have been used as replacements for more hazardous solvents in semi-aqueous cleaning processes for flux removal. google.com Given its properties, this compound is a suitable candidate for inclusion in similar cleaning formulations for electronic components.

The following table outlines the potential applications of this compound in electronic manufacturing processes based on its functions and the use of similar compounds in the industry.

Application AreaSpecific ProcessRole of this compoundRationale/Supporting Evidence
Wafer Cleaning Surface PreparationComponent in cleaning solutions to remove organic contaminants.Acts as a solvent for organic residues. silverfernchemical.comsemiconductors.org Glycol-based solutions are used in semiconductor cleaning. google.comalliancechemical.com
Photolithography Photoresist StrippingSolvent component in stripping formulations to remove baked-on photoresist.Glycols are included in patented photoresist stripper formulations as alternatives to more aggressive solvents. epo.orgjustia.comdakenchem.com
PCB Assembly Flux RemovalActive solvent in defluxing agents to clean post-solder residues.Glycol ethers are used in flux removers; this compound's solvency makes it suitable for dissolving resinous flux residues. chemtronics.comgoogle.comgoogle.com
Component Cleaning General DegreasingSolvent in industrial cleaners for various electronic components.Effective in dissolving oils, grease, and other contaminants from surfaces. silverfernchemical.comchemical-supermarket.com
Equipment Maintenance Cleaning of Manufacturing ToolsComponent in cleaners for tools like solder paste sieves and flow solder jigs.Its solvency helps remove built-up residues like flux and solder paste. google.comrbs-cp.be

Intermolecular Interactions and Solution Chemistry of Hexylene Glycol Systems

Water-Hexylene Glycol Systems: Structural and Thermodynamic Analysis

When mixed with water, hexylene glycol participates in a complex interplay of intermolecular forces that significantly alter the solution's structural and thermodynamic characteristics.

The addition of this compound to water leads to a significant decrease in the solution's surface tension. researchgate.net This phenomenon is attributed to this compound's nature as a surface-active agent, or surfactant. atamanchemicals.comatamanchemicals.com Its molecule possesses both a water-loving (hydrophilic) head from its two hydroxyl groups and an oil-loving (lipophilic) tail from its hydrocarbon structure. atamanchemicals.comatamanchemicals.com This amphiphilic character causes it to accumulate at the air-water interface, disrupting the cohesive energy of water molecules and thus lowering the surface tension. The extent of this reduction is dependent on the concentration of this compound and the resulting structure of the mixed solvent. researchgate.net

The Hydrophilic-Lipophilic Balance (HLB) is a scale used to measure the degree to which a surfactant is hydrophilic or lipophilic. wikipedia.orgformulabotanica.com A low HLB value indicates a more lipophilic (oil-soluble) character, while a high HLB value signifies a more hydrophilic (water-soluble) nature. wikipedia.organkara.edu.tr this compound is characterized by a low HLB value, which is consistent with its significant effect on reducing surface tension. researchgate.net

Table 1: Physical Properties of this compound at 20°C

Property Value
Surface Tension 33.1 dynes/cm
Viscosity 38.9 cP
Density 0.924 kg/L

This table presents typical physical properties of this compound. Data sourced from Monument Chemical monumentchemical.com

The kinematic viscosity of water-hexylene glycol systems is a function of both composition and temperature. researchgate.net Studies have shown that the viscosity of aqueous solutions increases as the concentration of this compound rises. asianpubs.org This is due to the formation of extensive hydrogen bond networks between this compound and water molecules. Conversely, like most liquids, the viscosity decreases as the temperature increases. asianpubs.org

From these viscosity measurements, quasi-thermodynamic characteristics, including the activation of viscous flow, can be calculated. researchgate.net The activation energy for viscous flow represents the energy barrier that molecules must overcome to move past one another. ua.ptwhiterose.ac.uk In the water-hexylene glycol system, these calculations provide insight into the structure of the mixed solvent and the strength of the intermolecular forces at play. researchgate.net Considering the near-equality between the Arrhenius activation energy (Ea) and the enthalpy of activation for viscous flow (ΔH*), it is possible to define the partial molar activation energies for each component in the mixture. researchgate.net

Analysis of water-hexylene glycol systems reveals that the structure of water is significantly disrupted upon the addition of this compound. researchgate.net This is accompanied by the formation of new structures known as associates, which are complexes of water and this compound molecules held together by hydrogen bonds. researchgate.netasianpubs.org

The behavior of solutes in water-hexylene glycol mixtures is governed by complex solute-solvent and solvent-solvent interactions. rsc.orgrsc.org The introduction of a third component (a solute) into the water-hexylene glycol binary system creates a ternary solution, where the solute's solubility and behavior are influenced by the specific microenvironment created by the solvent mixture. mdpi.comnih.gov

For instance, studies on the solubility of the pharmaceutical compound mifepristone (B1683876) have been conducted in this compound-water systems to understand its distribution in emulsion-type vehicles. researchgate.net Furthermore, the interactions within these systems can alter the properties of other solutes. A notable example is the loss of surfactant properties of polysorbate 20 when it is placed in a binary water-hexylene glycol solvent where the this compound structure is dominant. researchgate.net This indicates that the strong interactions between this compound and water can interfere with the self-assembly of other surfactant molecules. researchgate.net

Interaction with Surfactants and Formulation Stability

This compound itself functions as a surfactant and an emulsifier, and it plays a critical role in the stability of formulations containing both water and oil components. atamanchemicals.comatamanchemicals.com Emulsifiers are necessary to create and stabilize emulsions—dispersions of one liquid in another, such as oil in water (o/w). atamanchemicals.com When oil and water are mixed, they naturally separate. This compound, when added to such a system, positions itself at the oil-water interface, reducing the interfacial tension and allowing the oil droplets to remain dispersed, which stabilizes the formulation. atamanchemicals.comatamanchemicals.com

Influence on Biological Systems at a Molecular Level

This compound interacts with biological systems in several ways at the molecular level, stemming from its chemical properties.

Interaction with Proteins: In the field of protein cryocrystallography, this compound is used to prepare protein crystals for X-ray diffraction analysis. It functions by binding to various locations on the protein surface, which displaces water molecules. This removal of water helps to anneal the protein crystals and, critically, prevents the formation of damaging ice crystals during the freezing process. atamanchemicals.com An important advantage is that it is not a strong denaturing agent, meaning it does not significantly alter the protein's native structure during the procedure. atamanchemicals.com

Interaction with the Stratum Corneum: When applied to the skin, glycols like this compound can influence the outermost layer, the stratum corneum. They can increase the molecular mobility of the lipids within this layer. researchgate.net This disruption of the highly organized lipid structure is a key mechanism by which glycols can act as penetration enhancers, facilitating the passage of other molecules through the skin barrier. researchgate.net These glycols also affect the keratin (B1170402) filaments within the skin cells. researchgate.net

Antimicrobial Activity: this compound exhibits antimicrobial properties against a range of microorganisms, including Candida albicans, Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli. medchemexpress.commedicaljournalssweden.se Studies have shown that at concentrations of 10% and 30%, it can effectively kill these microbes. medchemexpress.commedicaljournalssweden.se This activity suggests a direct interaction with microbial cells, likely disrupting their cell membranes or interfering with essential metabolic processes. The results of these studies have led to suggestions of using this compound in cosmetic and dermatological vehicles over other glycols like propylene (B89431) glycol. medicaljournalssweden.se

Effects on Microtubule Polymerization and Cellular Processes

This compound has been observed to influence the dynamics of microtubules, which are essential components of the cellular cytoskeleton involved in processes such as cell division and structural integrity. Research indicates that this compound promotes the polymerization of tubulin, the protein subunit of microtubules.

In studies involving Xenopus egg extracts, the addition of this compound led to the expansion of the mitotic spindle, the structure responsible for separating chromosomes during cell division. researchgate.net This expansion is attributed to the antiparallel sliding of microtubules within the spindle, driven by motor proteins like Eg5. researchgate.net Kymograph analysis of fluorescently labeled tubulin revealed that speckles throughout the spindle moved towards the poles at a rate similar to pole separation, suggesting that spindle elongation in the presence of this compound occurs with minimal microtubule depolymerization. researchgate.net

Further evidence of this compound's effect on microtubule polymerization comes from studies on the embryos of the marine snail Ilyanassa obsoleta. Incubation in this compound during mitosis resulted in an increased polymerization of alpha-tubulin. nih.gov This led to the stabilization of the polar lobe constriction, a transient structure formed during the first cleavage. nih.gov When this compound was removed, the alpha-tubulin in the polar lobe constriction disappeared, and the constriction relaxed, while microtubules in the cleavage furrow remained, indicating that the continued presence of microtubules is crucial for stabilizing such cellular structures. nih.gov These findings suggest that this compound's ability to promote microtubule polymerization can directly impact cellular morphogenetic processes. nih.govnih.gov

Key FindingOrganism/SystemEffect of this compoundReference
Spindle ExpansionXenopus egg extractsPromotes antiparallel microtubule sliding and spindle elongation with little depolymerization. researchgate.net
Stabilized ConstrictionIlyanassa obsoleta embryosIncreases alpha-tubulin polymerization, leading to a stable polar lobe constriction. nih.gov

Impact on Calcium Homeostasis (Comparative with Propylene Glycol)

The influence of glycols on intracellular calcium levels is a significant aspect of their cellular effects. While direct comparative studies on the impact of this compound and propylene glycol on calcium homeostasis are not extensively detailed in the available research, individual studies on propylene glycol provide insight into its effects on calcium signaling.

Research on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, has shown that propylene glycol can induce a rise in intracellular calcium concentration ([Ca2+]i). nih.gov This effect was found to be concentration-dependent. nih.gov The study suggested that this increase in intracellular calcium is implicated in the excitatory effects of propylene glycol on nervous tissues. nih.gov Further investigation into the mechanism revealed that hypertonicity induced by propylene glycol contributes to the rise in [Ca2+]i, and this involves the influx of calcium through voltage-dependent calcium channels. researchgate.net

While a direct comparative study is lacking, the known effects of propylene glycol on calcium signaling highlight a potential area for future research to understand if this compound exhibits similar or different properties in modulating calcium homeostasis. The structural differences between the two glycols could lead to variations in their interaction with cell membranes and ion channels, potentially resulting in different impacts on intracellular calcium levels.

CompoundCell LineEffect on Intracellular Calcium ([Ca2+]i)Mechanism HighlightReference
Propylene GlycolPC12 cellsConcentration-dependent increaseInvolves influx through voltage-dependent calcium channels, potentiated by hypertonicity. nih.govresearchgate.net

Analytical Methodologies for Hexylene Glycol Characterization

Chromatographic Techniques for Hexylene Glycol Detection and Quantification

Chromatography is a cornerstone for the separation and analysis of this compound. Gas chromatography, in particular, is widely utilized due to the compound's volatility.

Gas Chromatography (GC) with Flame Ionization Detector (FID)

Gas chromatography coupled with a flame ionization detector (GC-FID) is a robust and widely adopted method for the quantification of this compound. This technique is noted for its reliability and the accuracy of its quantitative results for glycols. cdc.gov

One established procedure is the Occupational Safety and Health Administration (OSHA) Method PV2101, designed for analyzing this compound in the air. nih.gov In this method, air samples are collected by drawing them through a charcoal tube. The trapped this compound is then desorbed using a solvent mixture of methylene (B1212753) chloride and methanol (B129727) (95:5 ratio) before being analyzed by GC-FID. osha.gov The detection limit for this analytical procedure is reported as 9.24 nanograms per injection. nih.gov A similar approach, NIOSH Method 5523, is applicable for various glycols and involves sample collection on an XAD-7 OVS tube, desorption with methanol, and subsequent analysis by GC/FID. keikaventures.com

GC-FID has also been successfully applied to determine trace amounts of glycols in water. By using a mixture of helium and steam as the carrier gas and a Teflon column support, fractional parts per million of glycols can be measured. The detection limit can be lowered to 0.02 ppm by implementing a prior distillation step to concentrate the sample. oup.com For solid matrices like soil, methods involving aqueous extraction followed by direct injection of the filtered extract into the GC have been discussed. chromforum.org

Table 1: GC-FID Methods for this compound Analysis

Method/ApplicationSample MatrixSample PreparationKey ParametersDetection LimitSource(s)
OSHA PV2101 AirCollection on charcoal tube; desorption with 95:5 Methylene Chloride:Methanol.DB-Wax capillary column (60 m).9.24 ng per injection. osha.gov, nih.gov
NIOSH 5523 AirCollection on XAD-7 OVS tube; desorption with methanol.GC with Flame Ionization Detector.Not specified for this compound. keikaventures.com
Water Analysis WaterOptional prior distillation to remove water and concentrate glycols.Helium and steam carrier gas; Teflon column support.0.02 ppm (with distillation). oup.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) offers higher selectivity and definitive identification compared to GC-FID, making it a powerful tool for both qualitative and quantitative analysis of this compound. gcms.cz The mass spectrometer separates sample components based on their mass-to-charge ratio, providing structural information that confirms the identity of the analyte.

GC-MS is employed for the analysis of this compound in various complex matrices. For instance, it has been used to detect and quantify this compound in water, achieving a limit of quantification (LOQ) of 0.1 mg/L. analytice.com In the cosmetics industry, GC-MS serves as a reference method to determine the concentration of this compound used as a solvent in perfumes. researchgate.net The combination of fast gas chromatography with mass spectrometry creates a high-throughput GC/MS system, significantly reducing analysis time while maintaining high resolution. gcms.czrestek.com For related glycols, GC-MS is a primary analytical method for their determination in both biological and environmental samples. cdc.gov

High-Performance Liquid Chromatography (HPLC) for Related Glycols

While GC is more common for this compound itself, high-performance liquid chromatography (HPLC) is a valuable technique for the analysis of other, less volatile or thermally unstable glycols. Underivatized glycols are highly polar, which can make their separation from inorganic salts in reversed-phase systems challenging. upce.czacs.org Therefore, derivatization is often required to improve chromatographic retention and enable detection.

A common approach involves derivatizing glycols with benzoyl chloride to form benzoyl esters. upce.czacs.orgnih.gov These derivatives can be separated using reversed-phase HPLC and detected with a UV detector at 237 nm or by electrospray ionization mass spectrometry (ESI-MS). upce.czacs.org The HPLC-UV method can determine glycol derivatives in the 2–50 mg/L concentration range. acs.org ESI-MS detection offers significantly improved sensitivity, with limits of detection (LOD) in the 10–25 µg/L range, which is two to three orders of magnitude lower than previously published methods. upce.czacs.orgnih.gov For some glycols, such as ethylene (B1197577) glycol and trimethylene glycol, separation can be achieved without derivatization using specific columns like the Agilent Hi-Plex Ca, with a refractive index (RI) detector. lcms.cz

Table 2: HPLC Methods for Analysis of Related Glycols

Analyte(s)ColumnMobile PhaseDetectionDerivatizationLOD/LOQSource(s)
Ethylene glycol, Propylene (B89431) glycols, Butylene glycolMicrocolumn reversed-phase55% Acetonitrile (B52724) in waterUV (237 nm) or ESI-MSBenzoyl chlorideUV: LOD 1 mg/L, LOQ 2 mg/L. ESI-MS: LOD 10-25 µg/L, LOQ 20-50 µg/L. upce.cz, acs.org, nih.gov
Ethylene glycol, Trimethylene glycolAgilent Hi-Plex Ca (8% crosslinked)100% DI H₂ORefractive Index (RI)NoneNot specified. lcms.cz
Polyethylene (B3416737) glycol (PEG)Primesep AP (HILIC)Acetonitrile/Water gradientELSD, RI, or LC/MSNoneNot specified. sielc.com

Spectroscopic Analysis of this compound and its Derivatives

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and its derivatives. Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about functional groups and the chemical environment of atoms within the molecule.

The National Institute of Standards and Technology (NIST) provides reference IR spectra for this compound, which can be used for identification. nist.gov This data is crucial for confirming the presence of characteristic functional groups, such as the hydroxyl (-OH) and alkyl (C-H) groups in the molecule.

Nuclear Magnetic Resonance (NMR) for Reaction Mechanism Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unambiguous structure determination and for studying reaction mechanisms. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of atoms. guidechem.com

NMR has been instrumental in studying the atmospheric oxidation of this compound initiated by hydroxyl (OH) radicals. nih.gov By identifying the primary products formed, such as diacetone alcohol and acetone (B3395972), researchers can deduce the reaction pathways. For example, the formation yield of diacetone alcohol allowed the estimation that H-atom abstraction from the >CH- group of this compound accounts for a significant portion of the reaction. nih.gov Although not directly studying this compound, other research demonstrates the utility of ¹H NMR in characterizing polyethylene glycol (PEG) conjugates and monitoring the stability of formulations containing related glycols like propylene glycol. rsc.orgresearchgate.net

Advanced Sensor Technologies for this compound Detection

The development of advanced sensor technologies offers the potential for rapid, real-time, and on-site detection of this compound, which is particularly useful for monitoring workplace exposure and in process control.

An electronic nose (e-nose) has been developed to detect this compound in perfumes. researchgate.net This device utilizes an array of metal oxide semiconductor (MOS) gas sensors, including various models from the Figaro (TGS series) and Raspberry (MQ series) lines. The sensor array generates a unique response pattern for different concentrations of this compound, which can be analyzed using pattern recognition techniques like principal component analysis (PCA). The system demonstrated high accuracy in classifying perfume samples based on their this compound content (none, low, moderate, or high). researchgate.net

While research specifically on this compound sensors is emerging, extensive work has been done on sensors for other glycols, providing a foundation for future development. For instance, sensors based on covalent organic framework (COF) nanospheres have shown high sensitivity and selectivity for ethylene glycol, with a theoretical detection limit as low as 40 ppb. researchgate.netmdpi.com Other promising technologies for related glycols include nanocomposite sensors made from multiwall carbon nanotubes and tin oxide, and flexible sensors fabricated from RF-sputtered carbon nanotubes combined with metal oxides. researchgate.netacs.org These advancements in materials science are paving the way for the next generation of chemical sensors for this compound and other organic compounds.

Metal Oxide Semiconductor (MOS) Gas Sensors for Vapors

Following a comprehensive search of scientific literature and reputable sources, no specific research findings or data tables detailing the use of Metal Oxide Semiconductor (MOS) gas sensors for the characterization of this compound vapors could be located. The existing body of research on MOS sensors for volatile organic compounds (VOCs) primarily focuses on other compounds such as ethanol, acetone, toluene, and simpler glycols like ethylene glycol and propylene glycol.

The principles of MOS gas sensor operation involve the chemisorption of gas molecules onto the surface of a metal oxide semiconductor material, which results in a change in the material's electrical resistance. This change is then measured as the sensor's response. The sensitivity and selectivity of these sensors are highly dependent on the specific metal oxide used (e.g., zinc oxide, tin dioxide, titanium dioxide), the sensor's operating temperature, and any modifications to the sensor's surface, such as the addition of noble metal catalysts or the creation of nanostructures.

While there is extensive research on the detection of various VOCs using MOS sensors, the specific interaction and characterization of this compound with these sensors have not been documented in the available literature. Therefore, no detailed research findings, data tables, or specific analytical methodologies pertaining to this compound and MOS gas sensors can be provided at this time.

Environmental and Toxicological Considerations in Academic Research

Ecotoxicological Research on Aquatic Organisms

Hexylene glycol generally exhibits low acute toxicity to aquatic organisms. oecd.org

Extensive research has been conducted on the acute toxicity of this compound to various fish and invertebrate species. The 96-hour median lethal concentration (LC50) values for fish are consistently high, indicating low toxicity. europa.eu Similarly, the 48-hour median effective concentration (EC50) values for aquatic invertebrates also demonstrate a low level of toxicity. europa.eu

Interactive Data Table: Acute Toxicity of this compound to Fish

Species Exposure Duration (hours) Endpoint Concentration (mg/L) Reference
Gambusia affinis (Mosquito fish) 96 LC50 8510 oecd.orgeuropa.eu
Pimephales promelas (Fathead minnow) 96 LC50 >5000 to 13500 europa.eu
Lepomis macrochirus (Bluegill) 96 LC50 >5000 to 13500 europa.eu
Oncorhynchus mykiss (Rainbow trout) 96 LC50 >5000 to 13500 europa.eu
Carassius auratus (Goldfish) 96 LC50 >5000 to 13500 europa.eu
Ictalurus punctatus (Channel catfish) 96 LC50 >5000 to 13500 europa.eu
Alburnus alburnus (Bleak) 96 LC50 >5000 to 13500 europa.eu
Menidia beryllina (Inland silverside) 96 LC50 >5000 to 13500 europa.eu

Interactive Data Table: Acute Toxicity of this compound to Aquatic Invertebrates

Species Exposure Duration (hours) Endpoint Concentration (mg/L) Reference
Daphnia magna (Water flea) 48 EC50 5410 europa.eu
Daphnia pulex (Water flea) 48 EC50 3300 europa.eu
Ceriodaphnia sp. 48 EC50 2800 europa.eu
Rana catesbeiana (Tadpoles) 96 EC50 11800 oecd.orgeuropa.eu
Arbacia punctulata (Sea urchin) 48 EC50 - nih.gov

Note: A specific EC50 value for Arbacia punctulata was not provided, but studies indicate that results from tests with this species accurately predicted reduced survival and morphological delay. nih.gov

Studies on the effects of this compound on algal growth have shown it to have low toxicity. In research involving the freshwater alga Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata), the 72-hour EC50 for both biomass and growth rate was determined to be greater than 429 mg/L, which was the highest concentration tested. oecd.orgeuropa.eu This indicates that this compound did not inhibit algal growth at the tested concentrations. europa.eu The 72-hour No-Observed-Effect Concentration (NOEC) for Selenastrum capricornutum was reported as 429 mg/L. europa.eu

Interactive Data Table: Effects of this compound on Algal Growth

Species Exposure Duration (hours) Endpoint Concentration (mg/L) Reference
Selenastrum capricornutum (Pseudokirchneriella subcapitata) 72 EC50 (biomass) >429 oecd.orgeuropa.eu
Selenastrum capricornutum (Pseudokirchneriella subcapitata) 72 EC50 (growth rate) >429 oecd.orgeuropa.eu
Selenastrum capricornutum (Pseudokirchneriella subcapitata) 72 NOEC 429 europa.eu

Q & A

Q. What methodological approaches are used to evaluate hexylene glycol’s role as a cryoprotectant in protein crystallography?

this compound stabilizes protein structures by reducing ice crystal formation during freezing. Researchers typically optimize its concentration (5–30% v/v) in crystallization buffers through iterative trials, monitoring crystal quality via X-ray diffraction . Its low volatility and miscibility with aqueous solutions make it suitable for long-term storage of protein samples.

Q. How is this compound synthesized industrially, and what are key considerations for laboratory-scale preparation?

this compound is synthesized via catalytic hydrogenation of diacetone alcohol. Lab-scale protocols emphasize temperature control (120–150°C), hydrogen pressure (10–15 bar), and catalyst selection (e.g., Raney nickel) to maximize yield (>90%). Post-reaction purification involves vacuum distillation to remove unreacted intermediates .

Q. What standardized protocols exist for assessing this compound’s acute toxicity in vitro?

The OECD Guideline 423 recommends using immortalized cell lines (e.g., HepG2 or HaCaT) exposed to this compound (0.1–10 mM) for 24–72 hours. Endpoints include cell viability (MTT assay), membrane integrity (LDH release), and oxidative stress markers (ROS detection). Dose-response curves are compared to reference glycols (e.g., propylene glycol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in hypersensitivity studies involving this compound?

Discrepancies between irritation and allergic reactions require controlled patch testing. For example, in a study of 230 occupational dermatitis patients, 3.9% showed positive patch tests (10% aqueous this compound), but irritation was ruled out via parallel vehicle controls and histopathological analysis. Cross-reactivity with propylene glycol should be tested using serial dilution assays .

Q. What experimental designs are effective for quantifying this compound’s environmental persistence in aquatic systems?

Environmental half-life is determined via OECD 309: Water-Sediment Degradation Test. This compound (1–10 mg/L) is incubated with natural sediment/water mixtures under aerobic conditions. Degradation kinetics are monitored via GC-MS, accounting for abiotic factors (pH, UV exposure). Reported half-life in water is ~9 hours due to hydroxyl radical oxidation .

Q. How do variations in this compound’s physicochemical properties impact its efficacy as a surfactant in emulsion formulations?

Studies correlate its hydrophile-lipophile balance (HLB ~7.4) with emulsion stability. Researchers optimize oil-in-water emulsions by varying this compound concentration (1–5% w/w) and measuring droplet size (dynamic light scattering) and zeta potential. Its low evaporation rate and high viscosity improve long-term phase stability compared to ethanol-based solvents .

Q. What strategies mitigate batch-to-batch variability in this compound used for cell culture applications?

Quality control includes NMR spectroscopy to verify purity (>99%) and HPLC to detect contaminants (e.g., acetone). Pre-treatment with activated charcoal removes trace organics, while sterile filtration (0.22 µm) ensures endotoxin levels <0.1 EU/mL. Cell viability assays (e.g., with HEK293 cells) validate biocompatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.